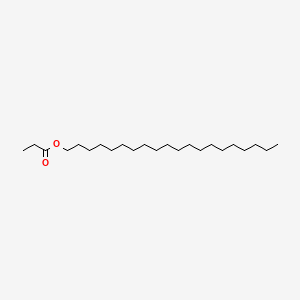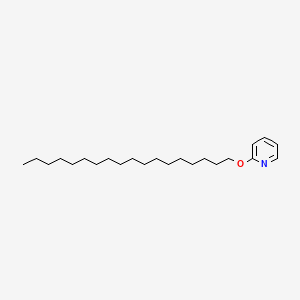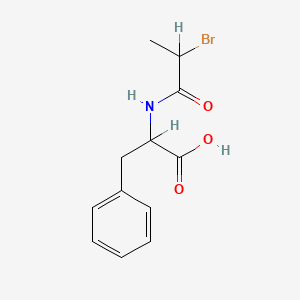
Timofibrate
Übersicht
Beschreibung
Timofibrate is a thiazolidine derivative patented by Italchemi S.p.A.-Istituto Chimico Farmaceutico. It is primarily known for its antiatherosclerosis, anticholesteremic, and liver-protecting properties . The molecular formula of this compound is C14H16ClNO4S, and it has a molecular weight of 329.799 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Timofibrate involves the reaction of 4-chlorobenzoyl chloride with 2-mercaptoacetic acid to form 2-(4-chlorobenzoylthio)acetic acid. This intermediate is then cyclized with ethyl chloroacetate in the presence of a base to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Timofibrate durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Die Reduktion von this compound kann zur Bildung von Thiolen führen.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Chlor-Gruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiole.
Substitution: Substituierte Thiazolidin-Derivate.
Wissenschaftliche Forschungsanwendungen
Timofibrate hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung in der Untersuchung von Thiazolidin-Derivaten und ihrer Reaktivität verwendet.
Biologie: Untersucht auf seine Auswirkungen auf den Lipidstoffwechsel und die Leberfunktion.
Medizin: Für sein Potenzial bei der Behandlung von Hyperlipidämie und Atherosklerose erforscht.
Industrie: Wird bei der Entwicklung von Arzneimitteln eingesetzt, die auf Cholesterin und Lipidstörungen abzielen.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es den Peroxisomenproliferator-aktivierten Rezeptor alpha (PPARα) aktiviert. Diese Aktivierung führt zu einer verstärkten Lipolyse, Aktivierung der Lipoproteinlipase und Reduktion von Apoprotein C-III. Diese Aktionen führen zu einem verringerten Gehalt an Low-Density-Lipoprotein-Cholesterin und Triglyceriden und einem erhöhten Gehalt an High-Density-Lipoprotein-Cholesterin .
Ähnliche Verbindungen:
Fenofibrat: Ein weiteres Fibrat-Derivat, das zur Behandlung von Hyperlipidämie eingesetzt wird.
Clofibrat: Ein älteres Fibrat-Derivat mit ähnlichen lipidsenkenden Wirkungen.
Gemfibrozil: Ein Fibrat-Derivat, das zur Reduktion des Triglyceridspiegels eingesetzt wird.
Vergleich:
This compound vs. Fenofibrat: Beide Verbindungen aktivieren PPARα, aber this compound hat zusätzliche leberschützende Eigenschaften.
This compound vs. Clofibrat: this compound ist potenter und hat weniger Nebenwirkungen als Clofibrat.
This compound vs. Gemfibrozil: this compound hat ein breiteres Wirkungsspektrum und beeinflusst sowohl Cholesterin- als auch Triglyceridspiegel.
This compound zeichnet sich durch seine einzigartige Kombination aus lipidsenkenden und leberschützenden Wirkungen aus, was es zu einer wertvollen Verbindung bei der Behandlung von Lipidstörungen und Lebererkrankungen macht.
Wirkmechanismus
Timofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III. These actions result in decreased levels of low-density lipoprotein cholesterol and triglycerides, and increased levels of high-density lipoprotein cholesterol .
Vergleich Mit ähnlichen Verbindungen
Fenofibrate: Another fibric acid derivative used to treat hyperlipidemia.
Clofibrate: An older fibric acid derivative with similar lipid-lowering effects.
Gemfibrozil: A fibric acid derivative used to reduce triglyceride levels.
Comparison:
Timofibrate vs. Fenofibrate: Both compounds activate PPARα, but this compound has additional liver-protecting properties.
This compound vs. Clofibrate: this compound is more potent and has fewer side effects compared to Clofibrate.
This compound vs. Gemfibrozil: this compound has a broader spectrum of action, affecting both cholesterol and triglyceride levels.
This compound stands out due to its unique combination of lipid-lowering and liver-protecting effects, making it a valuable compound in the treatment of lipid disorders and liver diseases.
Eigenschaften
IUPAC Name |
3-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4S/c1-14(2,20-10-5-3-9(15)4-6-10)13(19)16-8-21-7-11(16)12(17)18/h3-6,11H,7-8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNOWCXXECLALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CSCC1C(=O)O)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021601, DTXSID00867059 | |
| Record name | Timofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64179-54-0 | |
| Record name | Timofibrate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064179540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Timofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIMOFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85P20FW39R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















